2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone, also known as FPE, is a chemical compound that has been widely used in scientific research. This compound is a derivative of piperidine and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone binds to the sigma-1 receptor and modulates its function. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various signaling pathways in the cell. This compound has been shown to modulate the function of ion channels, including voltage-gated calcium channels and potassium channels, which are important for neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the function of ion channels, which can affect neuronal excitability and synaptic transmission. This compound has also been shown to have anti-inflammatory effects and has been used to study the role of sigma-1 receptor modulation in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has several advantages for lab experiments. This compound is a highly specific tool for studying the function of the sigma-1 receptor and its downstream signaling pathways. This compound has also been optimized for high yield and purity, making it a reliable tool for scientific research. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are many future directions for the study of 2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone. This compound has the potential to be used as a therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function. Additionally, this compound can be used to study the role of the sigma-1 receptor in various physiological processes, including pain perception, memory, and mood regulation.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 4-hydroxymethylpyridine in the presence of sodium hydride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
2-(4-Fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been widely used in scientific research as a tool to study the nervous system. This compound has been shown to bind to and modulate the function of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has also been used to study the effects of sigma-1 receptor modulation on neuronal excitability and synaptic transmission.
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-5-3-15(4-6-17)12-19(23)22-11-1-2-16(13-22)14-24-18-7-9-21-10-8-18/h3-10,16H,1-2,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAOCPVJHSELHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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